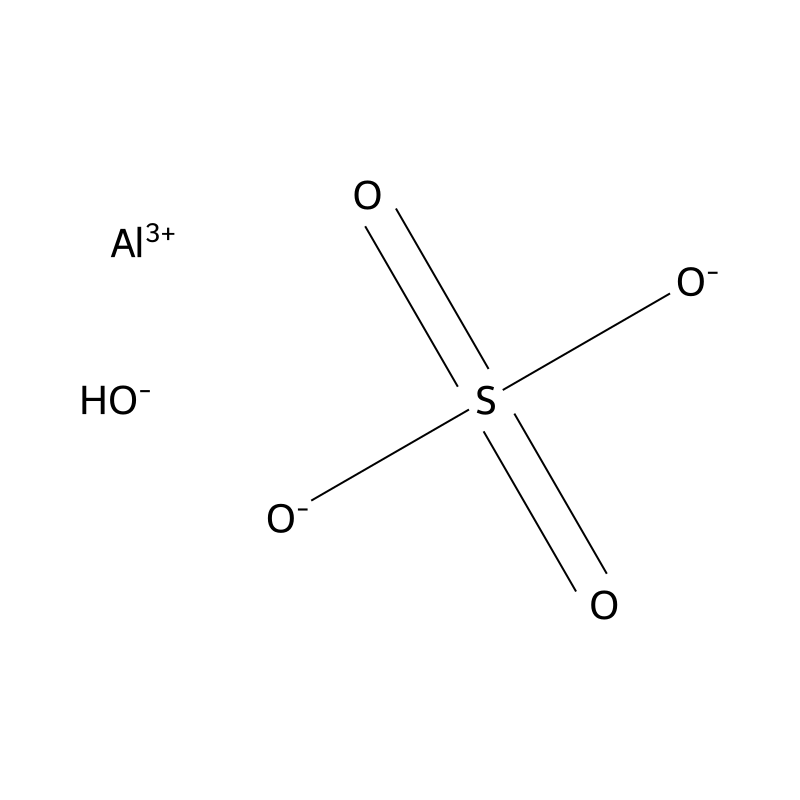Aluminum hydroxide sulfate (Al(OH)(SO4))

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Water Treatment:
- Coagulant: One of the most established applications of aluminum hydroxide sulfate is in water treatment. It acts as a coagulant, attracting suspended particles like dirt, organic matter, and microorganisms. These particles clump together and settle out, allowing for cleaner water.
Environmental Science:
- Adsorbent: Research suggests aluminum hydroxide sulfate can be used as an adsorbent for various pollutants. This means it can bind to and remove contaminants like heavy metals, dyes, and phosphate ions from water and wastewater.
Materials Science:
- Flame Retardant: Studies are exploring the potential of aluminum hydroxide sulfate as a flame retardant for polymers and textiles. When exposed to high temperatures, it releases water vapor which can help cool the material and slow down burning.
Biomedical Research:
Aluminum hydroxide sulfate, with the chemical formula Al(OH)(SO₄), is a compound that combines aluminum, hydroxide, and sulfate ions. This compound is often encountered in various industrial and laboratory contexts. Aluminum hydroxide sulfate can be seen as a derivative of aluminum hydroxide, where one hydroxyl group is replaced by a sulfate group. It typically appears as a white crystalline solid and is soluble in water, exhibiting amphoteric properties—meaning it can react with both acids and bases.
- Formation from Aluminum Hydroxide and Sulfuric Acid:
The reaction between aluminum hydroxide and sulfuric acid produces aluminum sulfate and water:This is a double displacement reaction where aluminum hydroxide displaces hydrogen ions from sulfuric acid to form aluminum sulfate and water . - Decomposition:
When heated, aluminum hydroxide sulfate may decompose to form aluminum oxide and sulfur trioxide:
Aluminum hydroxide sulfate can be synthesized through various methods:
- Neutralization Reaction:
By reacting aluminum hydroxide with sulfuric acid, aluminum hydroxide sulfate can be formed directly as shown in the chemical reaction above. - Hydrothermal Synthesis:
In a controlled hydrothermal environment, aluminum salts can react with sulfur-containing compounds under elevated temperatures and pressures to yield aluminum hydroxide sulfate. - Precipitation Method:
Mixing solutions of aluminum salts with alkaline solutions can precipitate out aluminum hydroxide sulfate under specific pH conditions.
Aluminum hydroxide sulfate has several applications across different fields:
- Water Treatment: It is used as a coagulant in water purification processes.
- Pharmaceuticals: Employed in antacid formulations to relieve symptoms of indigestion.
- Cosmetics: Used as an astringent and thickening agent in various cosmetic products.
- Food Industry: Acts as a food additive for stabilizing emulsions.
Studies on the interactions of aluminum hydroxide sulfate with other compounds have revealed its complex behavior in various environments:
- With Acids: It readily reacts with strong acids to release aluminum ions.
- With Bases: Exhibits amphoteric behavior by reacting with strong bases to form soluble aluminate complexes.
- Biological Interactions: Research indicates that it may interact with biological membranes, affecting cellular processes.
Aluminum hydroxide sulfate shares similarities with several other compounds, particularly those containing aluminum and sulfate ions. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Aluminum Hydroxide | Al(OH)₃ | Commonly used as an antacid; forms gels in aqueous solutions. |
| Aluminum Sulfate | Al₂(SO₄)₃ | Used extensively in water treatment; forms hydrates easily. |
| Sodium Aluminum Sulfate | NaAl(SO₄)₂·12H₂O | Known as soda alum; used in baking and water purification. |
| Potassium Aluminum Sulfate | KAl(SO₄)₂·12H₂O | Commonly referred to as potash alum; used in food processing. |
Uniqueness of Aluminum Hydroxide Sulfate
Aluminum hydroxide sulfate's uniqueness lies in its dual functionality as both a source of aluminum ions and a means of providing sulfate ions in reactions. Its amphoteric nature allows it to participate effectively in diverse chemical environments, distinguishing it from other similar compounds that may exhibit more limited reactivity or solubility characteristics.
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 68 of 184 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 116 of 184 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
1332-73-6








